2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride
Overview
Description
2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride is a chemical compound with the CAS Number: 2059932-12-4 . It has a molecular weight of 207.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C7H7ClN2O.ClH/c8-7-5(6(11)4-9)2-1-3-10-7;/h1-3H,4,9H2;1H .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 207.06 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Synthesis and Chemical Reactivity
Microwave-Assisted Synthesis
This compound is used in microwave-assisted synthesis to produce various derivatives of thieno[2,3-b]pyridin-2-amine and 1-(pyridin-3-yl)ethanone products. These reactions involve elemental sulfur, NaOAc, and DMF at 90-120 °C for 15-20 minutes (Ankati & Biehl, 2010).
Facilitating Chemical Reactions
The compound is also involved in reactions leading to the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and its derivatives, highlighting its role in facilitating diverse chemical reactions (Chernyshev, Chernysheva, & Starikova, 2010).
Complexation with Metals
It is used in complexation reactions with copper(II) and cadmium(II) chlorides. This leads to the formation of compounds with potential for interaction with various biomolecules, as studied through docking studies (Mardani, Hakimi, Moeini, & Mohr, 2019).
Structural and Molecular Studies
Crystal and Molecular Structure Determination
Research includes the synthesis and structural determination of various compounds derived from 2-amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride. These studies are crucial for understanding the molecular and crystal structures of newly synthesized compounds (Percino et al., 2006).
Investigation of Fluorescence Properties
New pyridine derivatives synthesized using this compound have been studied for their fluorescence properties, contributing to the understanding of their potential applications in fields like bio-imaging (Girgis, Kalmouch, & Hosni, 2004).
Antibacterial and Antifungal Activities
Derivatives of this compound have been synthesized and screened for their antimicrobial properties. This highlights its potential use in developing new antimicrobial agents (Patel & Agravat, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-(2-chloropyridin-3-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-7-5(6(11)4-9)2-1-3-10-7;/h1-3H,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGBZVDXJIGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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